molecular formula C6H16Cl2N2OS B13510167 4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride

Katalognummer: B13510167
Molekulargewicht: 235.17 g/mol
InChI-Schlüssel: AKENPRHILDDRQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride is a versatile chemical compound with numerous scientific applications. It is known for its unique structure and properties, making it valuable in various fields such as pharmaceuticals, materials science, and more .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride typically involves the reaction of 1,4-diamino-4-methyl-2,3,4,5-tetrahydro-1lambda6-thiopyran 1-oxide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride stands out due to its unique combination of functional groups and its versatility in various scientific applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse research fields make it a valuable compound .

Eigenschaften

Molekularformel

C6H16Cl2N2OS

Molekulargewicht

235.17 g/mol

IUPAC-Name

1-imino-4-methyl-1-oxothian-4-amine;dihydrochloride

InChI

InChI=1S/C6H14N2OS.2ClH/c1-6(7)2-4-10(8,9)5-3-6;;/h8H,2-5,7H2,1H3;2*1H

InChI-Schlüssel

AKENPRHILDDRQE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCS(=N)(=O)CC1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.